3-(2-Oxopyrrolidin-1-yl)propanoic acid

Beschreibung

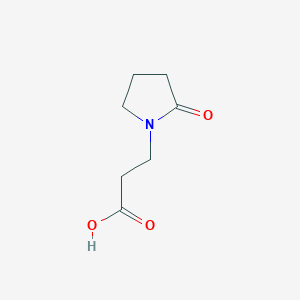

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-2-1-4-8(6)5-3-7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMYTIUVNSWEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998445 | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77191-38-9 | |

| Record name | 2-Oxo-1-pyrrolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77191-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1-pyrrolidinepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Oxo-1-pyrrolidinyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 2 Oxopyrrolidin 1 Yl Propanoic Acid and Its Derivatives

Formation of the 2-Oxopyrrolidine Ring System

Cyclization Reactions and Precursor Utilization

The formation of the 2-oxopyrrolidine ring system is commonly achieved through cyclization reactions, which are chemical processes that form a ring structure from a linear precursor. numberanalytics.com These reactions are fundamental in organic synthesis for creating complex cyclic molecules. numberanalytics.com

One prevalent method involves the thermal cyclization of substituted 4-aminobutanoic acid derivatives. For instance, substituted 2-(2-oxopyrrolidin-1-yl)acetamides can be synthesized from the thermal cyclization of 4-[(2-amino-2-oxoethyl)amino]butanoic acids. researchgate.net This intramolecular reaction leads to the formation of the five-membered lactam ring. The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline, which already contain the pyrrolidine (B122466) ring. nih.gov

Palladium-catalyzed oxidative cyclizations represent another advanced strategy. nih.gov These reactions can form various heterocycles, including pyrrolidines, from precursors containing heteroatom nucleophiles and unactivated olefins. nih.gov For example, amides can undergo oxidative cyclization to yield the corresponding cyclic products. nih.gov The choice of catalyst and reaction conditions is critical, with palladium(II) and pyridine (B92270) in the presence of molecular oxygen being an effective system. nih.gov

Furthermore, stereoselective methods for synthesizing pyrrolidine derivatives from acyclic precursors have been developed. nih.gov A key step in some of these syntheses is the cyclization of an alcohol to form the Boc-protected pyrrolidine ring. nih.gov

| Precursor Type | Reaction | Product | Key Features |

| 4-Aminobutanoic acid derivatives | Thermal Cyclization | 2-Oxopyrrolidine | Intramolecular condensation. researchgate.net |

| Amides with olefins | Palladium-Catalyzed Oxidative Cyclization | Pyrrolidine | Utilizes a palladium catalyst and an oxidant. nih.gov |

| Acyclic alcohols | Base-mediated Cyclization | Protected Pyrrolidine | Allows for stereoselective synthesis. nih.gov |

Specific Routes to Dioxopyrrolidine Scaffolds

While not directly the core of 3-(2-oxopyrrolidin-1-yl)propanoic acid, the synthesis of related 5-oxopyrrolidine scaffolds with additional functionality provides insight into the versatility of pyrrolidinone synthesis. For example, a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been synthesized and evaluated for antibacterial activity. nih.govnih.gov The synthesis of these scaffolds often involves the condensation of a substituted aniline (B41778) with a suitable dicarboxylic acid or its derivative.

Introduction and Modification of the Propanoic Acid Moiety

Once the 2-oxopyrrolidine ring is formed or a suitable precursor is obtained, the next phase involves the introduction and subsequent modification of the propanoic acid side chain. This allows for the creation of a diverse range of derivatives.

Carboxylation and Esterification Techniques

The propanoic acid moiety can be introduced through various methods, including the reaction of 2-pyrrolidinone (B116388) with an acrylic acid derivative. The resulting carboxylic acid can then be converted to its corresponding ester.

Esterification is a common modification. For example, 3-aryl-3-(furan-2-yl)propanoic acids can be converted to their methyl esters by treatment with dimethyl sulfate (B86663) and sodium hydroxide (B78521) in methanol (B129727). mdpi.com Similarly, the esterification of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid can be achieved using an excess of methanol with a catalytic amount of sulfuric acid to yield the dimethyl ester. nih.gov In another example, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate was synthesized, and its structure was confirmed by NMR spectroscopy, which showed characteristic signals for the NCH₂, CH₂CO, and OCH₃ groups. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Dimethyl sulfate, NaOH, Methanol | Methyl 3-aryl-3-(furan-2-yl)propanoate | mdpi.com |

| 3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acid | Methanol, Sulfuric acid | Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate | nih.gov |

| 2-Oxoquinolin-1(2H)-yl]propanoic acid derivative | Not specified | Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | nih.gov |

Direct Amide Formation and Multi-step Syntheses

Direct amidation of the carboxylic acid group is a frequently used method to generate amide derivatives. researchgate.net This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a catalyst. For instance, titanium tetrachloride (TiCl₄) in pyridine can effectively mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov Zirconium-based catalysts have also been employed for direct amide formation under mild conditions. rsc.org

Multi-step synthetic sequences provide access to more complex derivatives. A common strategy involves converting the carboxylic acid to a more reactive intermediate. For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives can be converted to the corresponding hydrazide by reaction with hydrazine. nih.gov This hydrazide then serves as a versatile building block for synthesizing N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides. nih.gov Flow chemistry, which utilizes immobilized reagents and microfluidic systems, offers a modern approach for conducting multi-step syntheses in a continuous and automated fashion. syrris.jp

Derivatization of the Propanoic Acid Backbone

Further derivatization of the propanoic acid backbone allows for the exploration of a wider chemical space. The conversion of the carboxylic acid to a propanehydrazide is a key transformation that opens up numerous possibilities for further reactions. nih.gov For instance, the resulting hydrazide can be reacted with isatin (B1672199) to form more complex hydrazone structures. nih.gov The hydrazide can also be used to prepare various amides through coupling methods involving azide (B81097) or dicyclohexylcarbodiimide. nih.gov

Another derivatization strategy involves reactions that modify the carbon chain of the propanoic acid moiety. For example, the carbon-carbon double bond in 3-(2-thienyl)acrylic acid can be reduced via Parr hydrogenation using a palladium on carbon catalyst to yield 3-(2-thienyl)propanoic acid. prepchem.com Additionally, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) lead to hydroarylation products. mdpi.comnih.gov

| Derivative | Synthetic Precursor | Key Reagents/Reactions | Reference |

| Thiosemicarbazides | Propanehydrazide | Phenyl isothiocyanate | nih.gov |

| Oxadiazoles | Propanehydrazide | Triethyl orthoformate, Acetic acid | nih.gov |

| Hydrazones | Propanehydrazide | Isatin, Acetic acid | nih.gov |

| Saturated Propanoic Acid | Acrylic Acid Derivative | Parr Hydrogenation (Pd/C, H₂) | prepchem.com |

| Hydroarylated Propanoic Acid | Propenoic Acid Derivative | Arene, Triflic Acid (TfOH) | mdpi.comnih.gov |

Stereoselective Synthesis and Chiral Control in 2-Oxopyrrolidin-1-yl Propanoic Acid Analogs

The stereochemistry of pharmacologically active molecules is crucial, as different enantiomers can exhibit varied biological effects. nih.gov Consequently, the development of stereoselective synthetic routes to control the chirality of 2-oxopyrrolidin-1-yl propanoic acid analogs is of high importance.

A key challenge in synthesizing these analogs is the precise control of chiral centers. Various strategies have been employed to achieve this, ranging from the use of chiral starting materials to asymmetric reactions and diastereomeric resolution.

One notable method involves an asymmetric Michael addition for the synthesis of enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. researchgate.net This approach successfully creates specific stereoisomers that act as positive allosteric modulators of the sigma-1 receptor. researchgate.net Another advanced strategy is the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which utilizes a C(sp³)–H activation and arylation as the key step to build the chiral framework efficiently. nih.gov This method has been instrumental in creating a series of potent and selective NMDA receptor antagonists. nih.gov

A more classical approach involves the resolution of a racemic mixture. For example, racemic α-ethyl-2-oxo-1-pyrrolidineacetic acid can be resolved by forming a salt with a chiral amine, such as (R)-α-methylbenzylamine. The resulting diastereomeric salts can be separated by crystallization. The desired enantiomerically pure acid can then be isolated by treating the separated salt with an acid, affording the target compound in high yield and purity. chemicalbook.com

| Method | Target Analog | Key Reagents/Steps | Outcome | Reference |

| Asymmetric Michael Addition | 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers | 2-nitroprop-1-enylbenzene, diethyl malonate | Synthesis of specific (4R,5S) and (4R,5R) enantiomers. | researchgate.net |

| C(sp³)–H Activation/Arylation | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Enantiopure enone, arylic cuprate, RuCl₃ oxidation | Highly efficient and fully enantioselective synthesis of potent NMDA receptor antagonists. | nih.gov |

| Diastereomeric Resolution | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid ((S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid) | Racemic acid, (R)-α-methylbenzylamine, toluene | Separation of diastereomeric salts by crystallization, followed by acid treatment to yield the pure (S)-enantiomer. | chemicalbook.com |

Synthesis of N-Acyl and Other Substituted Derivatives of 2-Oxopyrrolidin-1-yl Acetamides

Modifications to the acetamide (B32628) side chain of the 2-oxopyrrolidin-1-yl scaffold have been explored to generate novel derivatives with potentially enhanced properties. These modifications include N-acylation and substitution on the pyrrolidine ring itself.

N-Acylation:

A straightforward method for the synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide involves the direct acylation of the parent acetamide. edgccjournal.orgsemanticscholar.orgpharmpharm.ru This reaction is typically carried out by treating 2-(2-oxopyrrolidin-1-yl) acetamide with an excess of the corresponding carboxylic anhydride, using concentrated sulfuric acid as a catalyst, at an elevated temperature of 70–80°C. edgccjournal.org This approach has been used to synthesize a series of N-acyl derivatives for investigation of their biological activities. edgccjournal.orgsemanticscholar.orgpharmpharm.ru

| Starting Material | Acylating Agent (Anhydride) | Product | Reference |

| 2-(2-Oxopyrrolidin-1-yl) acetamide | Acetic Anhydride | N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-acetamide (PirAc) | edgccjournal.org |

| 2-(2-Oxopyrrolidin-1-yl) acetamide | Propionic Anhydride | N-[2-(2-oxo-pyrrolidine-1-yl)-acetyl]-propionamide (PirPr) | edgccjournal.org |

| 2-(2-Oxopyrrolidin-1-yl) acetamide | Butyric Anhydride | N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-butyramide (PirBut) | edgccjournal.org |

Synthesis of Other Substituted Derivatives:

Substituted 2-(2-oxopyrrolidin-1-yl)acetamides can be synthesized via a convenient two-step procedure that is suitable for laboratory and larger-scale applications. researchgate.net The first step is the reaction of various substituted 4-aminobutanoic acids with chloroacetamide in the presence of a base like potassium hydroxide. This yields substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. researchgate.net

In the second step, these linear precursors undergo thermal intramolecular cyclization to afford the final substituted 2-(2-oxopyrrolidin-1-yl)acetamides in good to excellent yields (70–97%). researchgate.net The reaction conditions, particularly temperature, can influence the outcome; for instance, higher temperatures (e.g., 65°C) favor the formation of the cyclized pyrrolidone product. researchgate.net This methodology allows for the introduction of various substituents onto the pyrrolidine ring.

| Substituent (R) on 4-aminobutanoic acid | Intermediate Product | Final Product | Yield of Cyclization (%) | Reference |

| Phenyl | 4-[(2-Amino-2-oxoethyl)amino]-3-phenylbutanoic acid | 2-(4-Phenyl-2-oxopyrrolidin-1-yl)acetamide | High | researchgate.net |

| 2,4-Dichlorophenyl | 4-[(2-Amino-2-oxoethyl)amino]-3-(2,4-dichlorophenyl)butanoic acid | 2-[4-(2,4-Dichlorophenyl)-2-oxopyrrolidin-1-yl]acetamide | 70-97 | researchgate.net |

| 4-Chlorophenyl | 4-[(2-Amino-2-oxoethyl)amino]-3-(4-chlorophenyl)butanoic acid | 2-[4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl]acetamide | 70-97 | researchgate.net |

| 4-Methoxyphenyl | 4-[(2-Amino-2-oxoethyl)amino]-3-(4-methoxyphenyl)butanoic acid | 2-[4-(4-Methoxyphenyl)-2-oxopyrrolidin-1-yl]acetamide | 70-97 | researchgate.net |

| 3-Nitrophenyl | 4-[(2-Amino-2-oxoethyl)amino]-3-(3-nitrophenyl)butanoic acid | 2-[4-(3-Nitrophenyl)-2-oxopyrrolidin-1-yl]acetamide | 70-97 | researchgate.net |

Investigational Biological Activities and Pharmacological Potentials of 3 2 Oxopyrrolidin 1 Yl Propanoic Acid Analogs

Neuropharmacological Investigations

The unique structure of 3-(2-oxopyrrolidin-1-yl)propanoic acid analogs has prompted significant exploration into their effects on the central nervous system. These investigations have revealed promising activities, including anticonvulsant, nootropic, and neuroprotective effects, suggesting their potential as novel therapeutic agents for a range of neurological disorders.

Anticonvulsant Activity Studies

A significant body of research has focused on the anticonvulsant properties of this compound analogs. A study on new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and their nonimide analogs revealed that these compounds exhibit notable anticonvulsant activity. nih.gov The most promising compound from this series demonstrated more potent protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models than the established anticonvulsant, valproic acid. nih.gov Further research into 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones also identified several compounds with high activity in the 6-Hz psychomotor seizure test, as well as in the MES and scPTZ screens. nih.gov

Similarly, a series of water-soluble 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in animal models, including the MES, scPTZ, and the psychomotor 6 Hz seizure models. mdpi.com One particular compound from this series showed robust anticonvulsant activity and was also effective in a model of drug-resistant epilepsy. mdpi.com The development of novel alaninamide derivatives has also yielded promising candidates with broad-spectrum antiseizure efficacy across various acute mouse seizure models. nih.gov

The structure-activity relationship analysis of these analogs has indicated that the presence of the pyrrolidine-2,5-dione ring is important for anticonvulsant activity. nih.gov Additionally, the type of linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety, as well as the substituent in the 1-phenylpiperazine (B188723) fragment, have been shown to influence anticonvulsant activity. mdpi.com

Table 1: Anticonvulsant Activity of Selected this compound Analogs

| Compound/Analog Series | Seizure Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides | MES, scPTZ | More potent than valproic acid. | nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz | High activity in multiple models. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6-Hz | Broad-spectrum anticonvulsant properties. | mdpi.com |

| Alaninamide derivatives | MES, 6-Hz, scPTZ | Broad-spectrum antiseizure efficacy. | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES, 6-Hz, scPTZ | More beneficial ED50 and protective index values than valproic acid. | nih.gov |

Nootropic Effects and Cognitive Research

The potential of this compound analogs as cognitive enhancers, or nootropics, has also been a subject of investigation. These compounds share structural similarities with piracetam, a well-known nootropic drug. nih.gov Research into a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown its potential to improve cognitive functions in models of ischemic brain injury. mdpi.com This compound was found to reduce neurological deficits and improve exploratory behavior and anxiety. mdpi.com

Studies on other derivatives of tropic and 2-phenylpropionic acids have also yielded compounds with remarkable cognition-enhancing properties. nih.gov The mechanism of action for these compounds is believed to involve an increase in acetylcholine (B1216132) release, which is beneficial for cognitive disorders. nih.gov

Potential Neuroprotective Attributes

Beyond their anticonvulsant and nootropic effects, some analogs of this compound have demonstrated neuroprotective properties. Research has shown that these compounds can protect neurons from damage. For instance, in vitro experiments have demonstrated the neuroprotective features of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate in a glutamate (B1630785) excitotoxicity-induced model. mdpi.com Furthermore, a study on indole-3-propionic acid, a related indole (B1671886) structure, revealed potent neuroprotective properties against amyloid-beta-induced oxidative damage, a key factor in Alzheimer's disease. nih.gov This compound was found to completely protect primary neurons and neuroblastoma cells from oxidative damage and death. nih.gov

Anti-Inflammatory and Immunomodulatory Research

The therapeutic potential of this compound analogs extends to the modulation of inflammatory and immune responses. Studies have shown that certain derivatives possess significant anti-inflammatory and immunomodulatory effects. For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid has been observed to have significant local analgesic and anti-inflammatory activity after oral administration. nih.gov

Furthermore, research on a series of water-soluble 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed that a lead compound from this series showed distinct anti-inflammatory activity in a model of carrageenan-induced aseptic inflammation. mdpi.com The mechanism of action is thought to be complex, potentially involving the inhibition of sodium and calcium currents. mdpi.com Other aryl propionic acid derivatives have also been recognized for their broad biological activity, including anti-inflammatory effects. humanjournals.com

Antimicrobial and Anti-Infective Efficacy

In addition to their effects on the central nervous system and inflammation, certain analogs of this compound have been investigated for their antimicrobial and anti-infective properties.

Antileishmanial Activity Profiling

Research into the antileishmanial potential of these compounds has yielded promising results. A study evaluating synthetic 2-arylquinoline analogs, which can be considered structural relatives, showed significant leishmanicidal activity. researchgate.net The compounds exhibited half maximal effective concentration (EC50) values between 3.6µM and 19.3µM and led to improvement in most treated animal models. researchgate.net

Similarly, the evaluation of 2-acylpyrrole derivatives has identified them as a new class of compounds with promising antileishmanial profiles. nih.gov Some of these tested compounds compared favorably to the reference drug miltefosine (B1683995) in terms of activity and toxicity. nih.gov

Efficacy against Multidrug-Resistant Bacterial and Fungal Pathogens

The rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global health, necessitating the development of new antimicrobial agents. mdpi.comnih.gov Researchers have synthesized and evaluated novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealing structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. mdpi.com

The incorporation of various aromatic and heterocyclic substitutions onto the 3-((4-hydroxyphenyl)amino)propanoic acid backbone has been a key strategy. mdpi.com Initial hydrazone derivatives showed promise, exhibiting activity primarily against Gram-positive bacteria, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, but were inactive against MDR Gram-negative isolates. mdpi.com A significant breakthrough occurred when heterocyclic substituents were introduced. mdpi.com These modifications greatly enhanced the antimicrobial spectrum, yielding compounds active against both Gram-positive and Gram-negative pathogens, as well as challenging fungi like the azole-resistant Candida auris. mdpi.com

For instance, a derivative featuring a 2-furyl ring (compound 21) showed notable efficacy against tested S. aureus and E. faecalis strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com This compound was also active against E. coli and K. pneumoniae. mdpi.com Replacing the furan (B31954) ring with a thiophene (B33073) moiety (compound 22) further broadened the antimicrobial spectrum, enhancing activity against P. aeruginosa. mdpi.com These findings underscore the potential of the this compound scaffold in generating potent antibiotics to combat drug-resistant infections. mdpi.comnih.govchemrxiv.org

Table 1: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Analogs

| Compound | Substituent | Activity Spectrum | Key Pathogens Inhibited | MIC (µg/mL) |

|---|---|---|---|---|

| Hydrazones 7-13 | Various | Gram-positive specific | S. aureus, Vancomycin-resistant E. faecalis | Not specified |

| Compound 21 | 2-Furyl ring | Broadened spectrum | S. aureus, E. faecalis, E. coli, K. pneumoniae | 16 |

| Compound 22 | Thiophene ring | Expanded spectrum | Enhanced activity against P. aeruginosa | Not specified |

| Hydrazones 14-17 | Heterocyclic | Broad spectrum | Gram-positive, Gram-negative, Candida auris | Not specified |

Anticoagulant and Antithrombotic Studies

Thrombotic disorders are a leading cause of morbidity and mortality worldwide, driving the search for safer and more effective antithrombotic drugs. nih.gov Key targets for anticoagulant development include enzymes in the coagulation cascade, such as thrombin and Factor Xa (FXa). nih.gov

Research into pyrrolidinone derivatives has led to the development of compounds with dual inhibitory action against both thrombin and Factor Xa, two critical enzymes in the coagulation cascade. nih.govresearchgate.net A notable study described the synthetic pathway to new classes of dual fXa/thrombin inhibitors and selective thrombin inhibitors that possess significant oral bioavailability. nih.gov

The breakthrough was achieved through minor chemical modifications to the sulfonamide group of a potent and selective FXa inhibitor, (E)-2-(5-chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-(morpholin-4-yl)-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide. nih.govresearchgate.net These subtle structural changes altered the compound's activity profile from being a selective FXa inhibitor to a dual inhibitor of both FXa and thrombin. nih.gov The rationale for these observed changes in activity has been supported by structural studies, demonstrating a clear structure-activity relationship. nih.govresearchgate.net This work highlights the potential of the 2-oxopyrrolidine scaffold in designing novel oral anticoagulants with tailored selectivity profiles. nih.gov

Anticancer and Cytotoxic Effects Research

The 2-pyrrolidinone (B116388) structural motif is present in many natural products that exhibit diverse biological effects, including potent cytotoxicity. nih.gov This has inspired research into synthetic analogs, such as derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid, for their anticancer properties. nih.gov

A study involving 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed that hydrazone derivatives, in particular, exerted the strongest cytotoxic effects on cancer cell lines. nih.gov These compounds were tested against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines. nih.gov While activity varied, several compounds showed promise. Hydrazone 9f , which contains an N'-(4-methylbenzylidene) group, was identified as the most cytotoxic compound against both prostate and melanoma cells in monolayer and 3D spheroid cultures. nih.gov In contrast, compound 9e , with an N'-(4-bromobenzylidene) moiety, demonstrated the most significant inhibitory effect on cancer cell migration. nih.gov

The natural product pyrrocidine A, a 2-pyrrolidinone-based compound, is known for its potent cytotoxic activity against human acute promyelocytic leukemia (HL60) cells, further validating the potential of this chemical class in oncology research. nih.gov

Table 2: Cytotoxic and Anti-migratory Effects of Selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound | Key Moiety | Primary Activity | Most Affected Cell Lines |

|---|---|---|---|

| Hydrazone 9f | N'-(4-methylbenzylidene) | Cytotoxicity | PPC-1 (Prostate), A375 (Melanoma) |

| Compound 9e | N'-(4-bromobenzylidene) | Inhibition of Cell Migration | Not specified |

| Compounds 9c, 9e, 10 | Various | Selective Cytotoxicity | Higher selectivity for cancer cells over normal fibroblasts |

Antioxidant Property Assessments

While aryl propionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities, direct and specific studies on the antioxidant properties of this compound are not extensively documented in the reviewed literature. researchgate.nethumanjournals.com However, related compounds and concepts provide context. Propionic acid itself has been shown in some studies to induce reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and trigger autophagy and cell death in cancer cells. nih.gov This indicates an interaction with cellular oxidative states, though not necessarily a direct antioxidant effect. The study of antioxidant properties for this specific class of pyrrolidinone derivatives remains an area for future investigation.

Influence on Metabolic Processes (e.g., Propionic Acid Pathways)

Propionic acid and its derivatives are deeply integrated into mammalian metabolism. The propionic acid pathway is crucial for the catabolism of several amino acids (valine, isoleucine, methionine, threonine) and odd-chain fatty acids. managementguidelines.netmedbullets.com The process begins with the conversion of these precursors into propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. medbullets.com Subsequently, methylmalonyl-CoA is converted to succinyl-CoA, which can then enter the citric acid cycle for energy production, making it a gluconeogenic pathway. medbullets.com An accumulation of propionyl-CoA, often due to enzymatic defects, can lead to the formation of alternative metabolites like 3-OH propionic acid and propionic acid, which can disrupt other metabolic cycles. managementguidelines.net

Beyond this core pathway, certain propionic acid derivatives produced by gut microbiota, such as indole-3-propionic acid (IPA), have been shown to significantly influence host metabolism and are linked to metabolic disorders. nih.govfrontiersin.orgnih.govresearchgate.net IPA, a metabolite of tryptophan, is recognized for its beneficial metabolic effects. frontiersin.orgresearchgate.net Studies have shown that supplementing with IPA can improve blood glucose levels, increase insulin (B600854) sensitivity, inhibit the synthesis of lipids in the liver, and reduce inflammatory factors. nih.govfrontiersin.orgnih.gov It also plays a role in maintaining the integrity of the intestinal barrier and modulating the gut microbiome. nih.gov Although not a direct analog, the extensive research on IPA demonstrates the profound impact that propionic acid derivatives can have on systemic metabolic health, suggesting a potential avenue of investigation for this compound and its analogs. nih.govfrontiersin.org

Mechanistic Elucidation of Biological Actions of 3 2 Oxopyrrolidin 1 Yl Propanoic Acid Derivatives

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of 3-(2-oxopyrrolidin-1-yl)propanoic acid derivatives with various receptors is a cornerstone of their biological activity. These interactions are complex and can involve direct binding, allosteric modulation, and engagement with multiple neurotransmitter systems.

Synaptic Vesicle Glycoprotein 2A (SV2A) Modulation

The interaction with SV2A is a defining characteristic of many derivatives. This modulation is often allosteric, meaning the compounds bind to a site on the protein distinct from the primary binding site of endogenous ligands or other drugs like levetiracetam (B1674943) (LEV). nih.govnih.govbiorxiv.org This allosteric binding can induce conformational changes in the SV2A protein. nih.govnih.gov

A notable example is the positive allosteric modulator UCB1244283. nih.govnih.gov Studies have shown that it significantly increases the affinity of the SV2A ligand UCB30889 for both human and rat SV2A. nih.govnih.gov This potentiation of binding is a hallmark of positive allosteric modulation. The binding of UCB1244283 to a lumenal vestibule near the primary binding site effectively traps the primary ligand, preventing its dissociation. biorxiv.org This mechanism suggests that the conformation of SV2A is a critical determinant of its function. nih.gov

| Compound | Effect on SV2A | Mechanism |

| Levetiracetam (LEV) | Binds to the primary site. biorxiv.org | Antiseizure medication. biorxiv.org |

| UCB30889 | Higher affinity analogue of LEV. nih.govnih.gov | Binds to the primary site of SV2A. nih.gov |

| UCB1244283 | Positive allosteric modulator. nih.govnih.gov | Enhances the binding affinity of other ligands. nih.govnih.govbiorxiv.org |

Gamma-Aminobutyric Acid (GABA) System Interactions

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is another important area of interaction for these compounds. edgccjournal.orgyoutube.com Molecular docking studies have suggested that N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide can form stable complexes with the GABA-A receptor binding site. edgccjournal.org In fact, these derivatives may exhibit a higher affinity for the GABA-A receptor than GABA itself. edgccjournal.org

The interactions appear to involve specific amino acid residues within the receptor, such as Arg207, Phe200, and Tyr97. edgccjournal.org This suggests a potential to modulate GABAergic neurotransmission, which is crucial for maintaining the balance between neuronal excitation and inhibition. It is important to note that some studies indicate that the antinociceptive effects of GABA-B receptor agonists might be mediated through endocannabinoid modulation. nih.gov

Glutamatergic Receptor (e.g., AMPA) Engagement

The glutamatergic system, the main excitatory pathway in the brain, is also a target for these derivatives. Specifically, interactions with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor have been investigated. edgccjournal.org Molecular docking studies have indicated a high affinity of certain N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide for the AMPA receptor binding site. edgccjournal.org

Piracetam, a related compound, is thought to act as a positive allosteric modulator of the AMPA receptor by interacting with specific amino acid residues like P494 and S497. edgccjournal.org This modulation can enhance glutamatergic transmission, a mechanism that may contribute to the cognitive-enhancing effects observed with some of these compounds. The discovery of noncompetitive AMPA receptor antagonists, such as perampanel, further highlights the therapeutic potential of targeting this receptor system for conditions like epilepsy. nih.gov

Enzymatic Inhibition and Activation Profiling

The interaction of this compound and its derivatives with enzymes is a less explored but potentially significant aspect of their biological activity. While direct, potent inhibition or activation of specific enzymes by the parent compound is not extensively documented in the provided context, the broader class of related compounds offers insights.

The use of enzyme inhibitors is a known strategy to overcome the enzymatic barrier for certain therapeutic agents. nih.gov While not directly stated for this compound, this principle could be relevant for its derivatives. For example, cholinesterase inhibitors are used to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Future research could explore whether derivatives of this compound possess any clinically relevant enzyme-modulating properties.

Intracellular Pathway Modulation Investigations

The binding of this compound derivatives to their molecular targets initiates a cascade of intracellular events. The modulation of SV2A, for example, is thought to stabilize a particular conformation of the protein, thereby optimizing its function. nih.gov This can lead to a reduction in exocytosis, the process by which neurotransmitters are released from synaptic vesicles. nih.gov

In the context of the glutamatergic system, the modulation of AMPA receptors can lead to changes in intracellular calcium levels. nih.gov Noncompetitive antagonists can block AMPA-induced calcium influx, a mechanism that is relevant for their anticonvulsant properties. nih.gov

Furthermore, compounds that interact with G-protein coupled receptors (GPCRs), such as the GABA-B receptor, can trigger downstream signaling cascades. youtube.com Activation of these receptors often leads to the opening of potassium channels, causing hyperpolarization of the neuron and making it less likely to fire an action potential. youtube.com The specific intracellular pathways modulated by this compound derivatives are an active area of investigation, with the potential to reveal novel therapeutic targets and strategies.

Pharmacokinetic and Metabolic Characterization of 3 2 Oxopyrrolidin 1 Yl Propanoic Acid Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The journey of a drug through the body is described by four key processes: absorption, distribution, metabolism, and excretion (ADME). Following administration, a compound must be absorbed into the systemic circulation. Subsequently, it is distributed to various tissues and organs. The body then metabolizes the compound, primarily in the liver, to facilitate its excretion. Finally, the parent drug and its metabolites are eliminated from the body.

For analogs of 3-(2-Oxopyrrolidin-1-yl)propanoic acid, these processes are influenced by their physicochemical properties. In vivo and in vitro experiments on related compounds indicate that they are generally absorbed after administration. nih.gov The distribution patterns can be affected by factors such as binding to plasma proteins. Metabolism is a critical step that determines the compound's duration of action and potential for accumulation. Excretion of these types of compounds and their metabolites typically occurs via urine and/or feces. nih.gov

In Vitro and In Vivo Metabolic Stability Assessments

Metabolic stability is a crucial parameter in drug discovery, as it influences the half-life and oral bioavailability of a compound. Both in vitro and in vivo models are utilized to assess how readily a compound is metabolized by enzymes in the body. science.gov

In vitro assays using liver microsomes from various species are common for evaluating metabolic stability. mdpi.com For instance, studies on analogs have shown varied metabolic turnover rates, with some compounds demonstrating improved stability over others. researchgate.net The stability of these compounds is often challenged using protocols that include both phase I and phase II metabolic cofactors to simulate the metabolic environment of the liver. researchgate.net

Table 1: In Vitro Metabolic Stability of Selected Analogs

| Compound | Species | System | Metabolic Turnover (%) | Half-Life (T1/2) min | Intrinsic Clearance (CLint) mL/min/kg |

|---|---|---|---|---|---|

| Analog A | Human | Liver Microsomes | 46.0 ± 2.3 | 42.92 | 40.50 |

| Analog A | Rat | Liver Microsomes | - | 51.38 | 48.34 |

| Analog B | Dog | Liver Microsomes | - | - | 130.99 |

| Analog C | Mouse | Liver Microsomes | - | - | 165.07 |

| Analog D | Human | Hepatocytes | 68.76 | 69.59 | 50.67 |

Data presented is based on studies of analogous compounds and serves as a representation of typical findings. mdpi.comresearchgate.net

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions. For many xenobiotics, hydroxylation (a Phase I reaction) and glucuronidation (a Phase II reaction) are key metabolic pathways. nih.gov

Glucuronidation involves the conjugation of the drug or its metabolite with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This reaction increases the water solubility of the compound, facilitating its excretion. nih.gov Hydroxylation, on the other hand, introduces or exposes a hydroxyl group, which can then serve as a site for subsequent Phase II conjugation reactions. nih.gov For analogs of this compound, these pathways are significant in their biotransformation. The reduction of a keto group and subsequent glucuronic acid conjugation has been identified as a common metabolic route for similar structures. nih.gov

Elimination Kinetics and Half-Life Determination

Elimination kinetics describe the rate at which a drug is removed from the body. Most drugs follow first-order kinetics, where the rate of elimination is directly proportional to the drug concentration. nih.gov The elimination half-life (t1/2) is a critical pharmacokinetic parameter defined as the time it takes for the concentration of the drug in the plasma to decrease by half. nih.govsketchy.com

The half-life is determined by the volume of distribution (Vd) and clearance (CL) of the drug. nih.govpharmacologycanada.org It is a key factor in determining dosing intervals. After approximately 4 to 5 half-lives, a drug is considered to be effectively eliminated from the body. nih.gov Pharmacokinetic analyses of related compounds in various species have shown biphasic elimination, characterized by a rapid initial phase followed by a slower terminal phase. nih.gov

Table 2: Elimination Half-Life of Analogs in Different Species

| Compound | Species | Elimination Half-Life (t1/2) |

|---|---|---|

| Analog F | Rat | ~5 hours |

| Analog F | Mouse | ~20 hours |

| Analog G | Human | (Not Determined) |

This data is derived from studies on structurally related compounds. nih.gov

Species-Specific Pharmacokinetic Comparisons

Significant interspecies variations in pharmacokinetics are common and present a major challenge in veterinary and human medicine. researchgate.netnih.gov These differences can arise from variations in anatomy, physiology, and the expression and activity of drug-metabolizing enzymes and transporters across species. nih.govresearchgate.net

For example, the metabolic stability and clearance of a drug can differ substantially between rodents, dogs, monkeys, and humans. mdpi.comfrontiersin.org Studies on analogs of this compound have demonstrated such species-dependent differences. For instance, a compound might be rapidly metabolized in mouse liver microsomes but show greater stability in human or rat liver microsomes. mdpi.com These variations underscore the importance of conducting pharmacokinetic studies in multiple species during preclinical development to better predict human pharmacokinetics. researchgate.netsemanticscholar.org Comparative analyses indicate that for some compounds, the rat may be a more appropriate rodent model for predicting pharmacokinetics in primates. nih.gov

Table 3: Comparative In Vitro Intrinsic Clearance (CLint) of an Analog Across Species

| Species | Liver Microsomes CLint (mL/min/kg) | Hepatocytes CLint (mL/min/kg) |

|---|---|---|

| Human | 40.50 | 50.67 |

| Monkey | - | - |

| Dog | 130.99 | 149.60 |

| Rat | 48.34 | - |

Data is based on a representative analog to illustrate species differences. mdpi.com

Advanced Analytical Methodologies for Research and Quantification of 3 2 Oxopyrrolidin 1 Yl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid, providing the means to separate the compound from starting materials, by-products, and degradants, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a cornerstone technique for the purity assessment of polar organic compounds like this compound. pensoft.net Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution) between the main compound peak and any potential impurities in a reasonable analysis time. researchgate.net

Key steps in method development include:

Column Selection: A C18 column is a common starting point for separating polar to moderately nonpolar compounds. pensoft.net

Mobile Phase Selection: A typical mobile phase would consist of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or an acid like trifluoroacetic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov The acidic nature of the target compound necessitates pH control of the mobile phase to ensure it is in a single ionic form, leading to sharp, symmetrical peaks.

Detection: A UV/VIS detector is commonly used, with the wavelength selected based on the chromophore of the molecule. pensoft.net For this compound, which contains a lactam group, a low UV wavelength (e.g., 200-225 nm) would likely be chosen.

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. pensoft.net Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for a wide range of organic molecules. pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | A common mobile phase for achieving good separation of polar analytes. pensoft.net pH control is critical for the carboxylic acid moiety. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and column efficiency. pensoft.net |

| Detection | UV at 225 nm | The lactam and carboxylic acid groups absorb at low UV wavelengths. pensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns packed with smaller particles (sub-2 µm), which allows for operation at higher pressures. encyclopedia.pub The primary advantages of UPLC are drastically reduced analysis times and improved chromatographic efficiency and resolution. encyclopedia.pub

For this compound, UPLC can be applied to high-throughput screening scenarios, such as purity checks of multiple samples or rapid determination of properties like lipophilicity. encyclopedia.pub The shorter run times translate to lower solvent consumption and increased sample throughput, making it a more efficient and environmentally friendly alternative to HPLC for routine analyses.

Liquid Chromatography for Lipophilicity Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter. mdpi.com Reverse-phase liquid chromatography is a widely accepted indirect method for its determination. mdpi.com The principle is that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

To determine the Log P of this compound, a series of standard compounds with known Log P values would be chromatographed under the same conditions. A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standards against their known Log P values. The log k of the target compound is then measured, and its Log P value is interpolated from the calibration curve. Immobilized artificial membrane (IAM) chromatography is another advanced technique that can be used to mimic the interactions of a compound with cell membrane phospholipids, providing a more biologically relevant measure of lipophilicity. encyclopedia.pubmdpi.com

Spectroscopic Characterization and Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopy is required for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns, the precise arrangement of atoms within the molecule can be determined.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The protons of the ethyl bridge (-CH₂-CH₂-) and the pyrrolidinone ring would appear as complex multiplets due to spin-spin coupling with their neighbors. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift. docbrown.info

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in its structure. The carbonyl carbons of the lactam and the carboxylic acid would appear at the most downfield shifts due to the deshielding effect of the adjacent oxygen atoms. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on general principles and data for similar structures like propanoic acid. docbrown.info

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| -COOH | 10-12 | broad s | 1H |

| N-CH₂ -CH₂-COOH | ~3.5 | t | 2H |

| N-CH₂-CH₂ -COOH | ~2.6 | t | 2H |

| CH₂ -C=O (pyrrolidinone) | ~2.4 | t | 2H |

| N-CH₂-CH₂ -CH₂-C=O | ~2.0 | quintet | 2H |

| N-CH₂ -CH₂- (pyrrolidinone) | ~3.4 | t | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data for similar structures like propanoic acid. docbrown.infohmdb.ca

| Carbon | Predicted δ (ppm) |

| C =O (Carboxylic Acid) | ~175 |

| C =O (Lactam) | ~177 |

| C H₂ (α to COOH) | ~32 |

| C H₂ (β to COOH, α to N) | ~42 |

| C H₂ (α to N in ring) | ~48 |

| C H₂ (β to N in ring) | ~20 |

| C H₂ (γ to N in ring, α to C=O) | ~30 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. docbrown.info For this compound (Molecular Weight: 157.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 158 or other adducts like [M+Na]⁺ at m/z 180. sigmaaldrich.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound or a standard, as it can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the MS/MS spectrum can further confirm the proposed structure by showing the loss of specific neutral fragments (e.g., H₂O, CO₂).

Table 4: Predicted m/z Values for Common Adducts in HRMS Based on the molecular formula C₇H₁₁NO₃ and common adducts seen for similar compounds. uni.lu

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₂NO₃]⁺ | 158.0761 |

| [M+Na]⁺ | [C₇H₁₁NNaO₃]⁺ | 180.0580 |

| [M-H]⁻ | [C₇H₁₀NO₃]⁻ | 156.0615 |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. In the context of chiral molecules, X-ray diffraction using anomalous dispersion can also be employed to establish the absolute configuration of a stereocenter.

A comprehensive search of scientific literature and crystallographic databases for a detailed X-ray diffraction study of this compound has been conducted. This investigation aimed to retrieve key crystallographic parameters such as the crystal system, space group, unit-cell dimensions, and atomic coordinates, which are essential for a thorough analysis of its solid-state structure.

Despite a diligent search, specific experimental data from a single-crystal X-ray diffraction analysis of this compound is not available in the published scientific literature at this time. Consequently, a detailed discussion of its solid-state structure, including intermolecular interactions and packing arrangements, cannot be provided. Furthermore, the absence of this crystallographic data means that the absolute configuration of any chiral variants of this molecule has not been determined by this method.

While X-ray diffraction studies have been performed on structurally related compounds, such as derivatives of propanoic acid and other pyrrolidinone-containing molecules, this information cannot be extrapolated to definitively describe the crystal structure of the title compound. The substitution pattern and functional groups of a molecule significantly influence its crystal packing and molecular conformation.

Therefore, the elucidation of the solid-state structure and the determination of the absolute configuration of this compound by X-ray diffraction analysis remain an area for future research.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode.

For 3-(2-Oxopyrrolidin-1-yl)propanoic acid, docking simulations can elucidate its potential binding modes within the active sites of various enzymes. The propanoic acid moiety is a key structural feature found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov Docking studies of similar propanoic acid derivatives have shown that the carboxylic acid group is crucial for binding, often forming key hydrogen bond interactions with positively charged or polar residues, such as Arginine, in the enzyme's active site. mdpi.com For example, in simulations with COX-2, the carboxylic acid group of inhibitors like Flurbiprofen or Ibuprofen orients toward Arg120. mdpi.com It is hypothesized that the carboxyl group of this compound would behave similarly, anchoring the molecule within a target binding pocket.

The 2-oxopyrrolidinone ring introduces both polarity, via the amide carbonyl group, and a specific conformational structure. This ring system could engage in additional hydrogen bonding or van der Waals interactions with other residues, such as Tyrosine or Phenylalanine, contributing to binding specificity and stability. mdpi.com Docking simulations against a panel of targets, such as fatty acid-binding proteins (FABPs) or other enzymes that recognize carboxylic acids, could reveal potential biological targets and guide the design of more potent derivatives. nih.gov The results of such simulations are typically evaluated using scoring functions that estimate the binding free energy, with lower energy values indicating a more favorable interaction.

Table 1: Potential Molecular Interactions of this compound Predicted by Docking

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine (Arg), Serine (Ser) | Hydrogen Bonding, Ionic Interaction |

| Pyrrolidinone Carbonyl (C=O) | Asparagine (Asn), Glycine (Gly) | Hydrogen Bonding |

In Silico Prediction of Biological Activity and Pharmacological Properties

In silico prediction tools utilize computational algorithms and statistical models to forecast the biological activity spectrum and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a chemical structure. These methods rely on analyzing the structure-activity relationships of vast databases of known compounds. way2drug.com

For this compound, tools like PASS (Prediction of Activity Spectra for Substances) could be used to generate a probable biological activity profile based on its structural fragments. way2drug.com Given its structural similarity to certain NSAIDs, predictions might indicate potential anti-inflammatory activity. nih.gov Furthermore, the presence of the pyrrolidinone ring, a feature of nootropic compounds like Piracetam, might lead to predictions related to neurological activity.

ADMET prediction is a critical component of the drug development process, helping to identify candidates with favorable drug-like properties early on. nih.gov Algorithms can calculate various physicochemical and pharmacokinetic parameters for this compound. These predictions help to assess its potential for oral bioavailability, metabolic stability, and potential for toxicity, guiding further experimental studies. mdpi.com

Table 2: Example of In Silico Predicted Pharmacological and Physicochemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Water Solubility | High | Affects absorption and formulation |

| Blood-Brain Barrier Permeation | Possible | Suggests potential for CNS activity |

| CYP450 Inhibition | Low | Indicates lower risk of drug-drug interactions |

| Oral Bioavailability | Moderate to High | Predicts suitability for oral administration |

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, geometry, and reactivity. Methods like Density Functional Theory (DFT) can be used to determine the most stable three-dimensional conformation (structural optimization) of this compound. This optimized geometry is crucial for the accuracy of other computational methods, including molecular docking. mdpi.com

These calculations can also determine a range of electronic properties. For instance, mapping the electrostatic potential onto the molecule's surface can reveal regions that are electron-rich (negatively charged) or electron-poor (positively charged). The carboxylic acid group would be identified as a strongly electron-rich region, highlighting its potential to act as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group would be electron-poor and act as a hydrogen bond donor.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can indicate how readily the molecule will participate in chemical reactions.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Molecular Weight | 157.17 | g/mol sigmaaldrich.com |

| Boiling Point | 385.9 | °C |

| Melting Point | 84.0 | °C |

| Water Solubility | 5.31e+05 | mg/L |

| LogP (Octanol-Water Partition Coefficient) | -0.6 | - |

| pKa (acidic) | 4.3 | - |

Data sourced from publicly available prediction databases.

Future Research Directions and Translational Perspectives for 3 2 Oxopyrrolidin 1 Yl Propanoic Acid

Development of Next-Generation Analogs and Derivatives

The future development of 3-(2-Oxopyrrolidin-1-yl)propanoic acid hinges on the strategic design of new analogs and derivatives to enhance potency, selectivity, and pharmacokinetic properties. The core structure, featuring a 2-pyrrolidinone (B116388) ring, offers multiple points for chemical modification. nih.gov Research into related compounds has shown that specific substitutions can dramatically influence biological activity.

For instance, studies on other 2-pyrrolidinone derivatives have demonstrated that introducing different substituents can yield compounds with potent and selective inhibitory activity against various enzymes. nih.govnih.gov One study highlighted that modifying the C(5) position of a related (2-oxoindolin-3-ylidene)methylpyrrole system with halogen atoms resulted in a significant increase in anti-proliferation activity in cancer cells. nih.gov Specifically, an iodine-substituted derivative was found to be strikingly potent, showing approximately 8-fold stronger activity than the reference compound sunitinib (B231). nih.gov

Similarly, the synthesis of hybrid derivatives, such as those combining the pyrrolidine-2,5-dione structure with a thiophene (B33073) ring, has produced promising anticonvulsant and antinociceptive agents. nih.gov Another area of exploration involves creating derivatives of the propanoic acid side chain. For example, converting the carboxylic acid to amides, esters, or hydrazides can create new chemical entities with altered biological targets and activities. nih.gov The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, for instance, led to a compound with potent cytotoxicity against MCF-7 breast cancer cells and significant EGFR inhibition. nih.gov

These examples underscore the vast potential for creating next-generation analogs. Future work will likely focus on a systematic exploration of structure-activity relationships (SAR), using computational modeling and high-throughput screening to guide the synthesis of novel compounds with improved therapeutic profiles.

Table 1: Examples of Structural Modifications on Related Pyrrolidinone Scaffolds and Their Biological Effects

| Scaffold/Derivative Class | Modification | Resulting Biological Effect | Reference |

| (2-Oxoindolin-3-ylidene)methylpyrrole | Halogen substitution at C(5) | Increased anti-proliferative activity against cancer cells. nih.gov | nih.gov |

| Pyrrolidine-2,5-dione | Hybridization with a thiophene ring | Creation of anticonvulsant and antinociceptive agents. nih.gov | nih.gov |

| 2-Oxoquinolin-propanoic acid | Conversion of carboxylic acid to propanamide | Potent cytotoxicity against MCF-7 cells and EGFR inhibition. nih.gov | nih.gov |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Addition of various substituents | Development of novel antimicrobial and anticancer agents. nih.gov | nih.gov |

Exploration of Novel Therapeutic Applications

While initial interest in pyrrolidinone derivatives often centered on their nootropic and anticonvulsant effects, the structural scaffold is associated with a much broader range of biological activities. researchgate.net Future research should aim to systematically screen this compound and its novel analogs against a diverse panel of biological targets to uncover new therapeutic opportunities.

Recent studies on related compounds have revealed significant potential in several areas:

Oncology: Derivatives of 2-pyrrolidinone have been developed as potent multi-target tyrosine kinase inhibitors, which are crucial for inhibiting angiogenesis in cancer therapy. nih.gov Other related compounds have shown promise against specific cancer cell lines, such as human pulmonary cancer (A549). nih.gov

Infectious Diseases: Certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens like S. aureus and fungi such as C. auris. nih.gov

Cardiovascular Disease: A series of novel pyrrolidin-2-one derivatives were found to possess antiarrhythmic activity, with one compound, EP-40, showing excellent efficacy in preclinical models, an effect potentially linked to its antioxidant and adrenolytic properties. researchgate.net

Inflammatory Conditions: New classes of 2-pyrrolidinone derivatives have been designed as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov Some of these compounds showed potent anti-inflammatory effects in vivo, comparable to standard drugs like indomethacin. nih.gov

Given the structural similarity, it is plausible that this compound or its future derivatives could be repositioned for these or other indications. A broad-based screening approach could therefore unlock significant therapeutic value.

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms by which this compound exerts its effects is crucial for its development. While the broader class of pyrrolidinones is known to act on various targets, the specific interactions of this particular compound are not fully elucidated. Advanced mechanistic studies are needed to identify its primary molecular targets and downstream signaling pathways.

In silico docking experiments have been successfully used to explore the molecular features that govern the bioactivity of other 2-pyrrolidinone derivatives. nih.gov For example, molecular modeling of novel anticancer derivatives revealed a binding mode similar to the drug sunitinib at the VEGFR-2 receptor, but with tighter interaction. nih.gov Such computational approaches could be applied to this compound to generate hypotheses about its potential binding partners.

Furthermore, techniques like thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry can be employed to identify direct binding targets within the cell. Once a target is identified, subsequent cell-based assays can confirm the functional consequences of this interaction, elucidating the compound's effect on cellular pathways. For example, investigating the inhibition of enzymes like DNA gyrase and topoisomerase IV was a key step in developing certain pyrrolidine (B122466) derivatives as antibacterial agents. frontiersin.org

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive, unbiased view of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput methods can provide a systems-level understanding of how the compound impacts global cellular processes. nih.gov

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) following treatment with the compound can reveal which cellular pathways are modulated. This can provide clues about the mechanism of action and potential off-target effects. ukhsa.gov.uk

Proteomics: This approach identifies changes in the levels and post-translational modifications of proteins, offering a direct look at the functional units of the cell. Proteomics can help in identifying the molecular targets of a drug and understanding its downstream effects.

Metabolomics: By studying the global profile of metabolites, researchers can understand how the compound alters cellular metabolism. This is particularly relevant for compounds that may have effects on energy production or biosynthetic pathways.

These technologies are increasingly used in drug discovery to identify potential drug candidates and understand their physiological pathways. nih.gov However, the application of omics in a regulatory context is still evolving, with a need for standardized frameworks for data generation, processing, and interpretation to ensure the reliability and comparability of results. ukhsa.gov.uk Applying these powerful tools to this compound would represent a significant step forward in characterizing its biological footprint.

Challenges and Opportunities in Preclinical and Clinical Translation

The path from a promising compound to a clinically approved therapeutic is fraught with challenges. For this compound, these challenges are likely to be similar to those faced by other novel chemical entities.

Challenges:

Predictive Validity of Preclinical Models: A major hurdle in drug development is the frequent failure of compounds that show efficacy in preclinical animal models to demonstrate the same effect in human clinical trials. nih.gov This discrepancy can be particularly pronounced for nanomedicines and novel small molecules, where differences in pharmacokinetics and metabolism between species can be significant. nih.gov

Target Engagement and Biomarker Development: Demonstrating that a drug reaches and interacts with its intended target in humans at a safe dose is a critical step. nih.gov For a compound like this compound, where the precise molecular target may not yet be fully known, identifying and validating biomarkers of target engagement and pharmacological activity will be essential for guiding clinical development. nih.gov

Manufacturing and Quality Control: As a compound moves towards clinical trials, ensuring its consistent, high-quality production under Good Manufacturing Practice (GMP) is paramount. For novel derivatives, developing a robust and scalable synthesis process can be a significant undertaking. nih.gov

Opportunities:

Unmet Medical Needs: The diverse biological activities suggested by related pyrrolidinone structures indicate that derivatives of this compound could address significant unmet needs in areas like multi-drug resistant infections, oncology, and neurodegenerative diseases. frontiersin.orgresearchgate.netnih.gov

Modern Drug Discovery Tools: The availability of advanced technologies like AI-driven drug design, high-throughput screening, and omics platforms provides an unprecedented opportunity to accelerate the development process. nih.govacs.org These tools can help in optimizing lead compounds, identifying responsive patient populations, and developing the necessary biomarkers for successful clinical translation.

Versatile Scaffold: The 2-pyrrolidinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov This versatility offers the opportunity to create a diverse library of compounds from a single starting point, increasing the probability of identifying a successful drug candidate.

Q & A

Q. What are the standard synthetic routes for 3-(2-Oxopyrrolidin-1-yl)propanoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling reactions between pyrrolidinone derivatives and propanoic acid precursors. Key reagents include carbodiimides (e.g., EDC or DCC) for amide bond formation, with solvents like dichloromethane or DMF under inert atmospheres . Temperature control (0–25°C) and pH adjustments (using bases like triethylamine) are critical to minimize side reactions such as hydrolysis of the oxopyrrolidin moiety. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound in ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidinone ring (δ ~2.3–2.7 ppm for CH₂ groups) and the propanoic acid backbone (δ ~12.5 ppm for COOH) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 157.17 (C₇H₁₁NO₃) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) assess purity, with retention times typically between 5–7 minutes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use in a fume hood to avoid inhalation of dust .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 2–9) at 25°C and 40°C. Degradation is monitored via HPLC over 72 hours. The pyrrolidinone ring is prone to hydrolysis at extremes of pH (>10 or <2), requiring neutral storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?

Discrepancies in biological results (e.g., antimicrobial efficacy) often stem from differences in assay conditions. Standardize protocols:

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Derivatization : Esterification of the carboxylic acid group (e.g., methyl ester) improves membrane permeability, with hydrolysis in vivo regenerating the active form .

- Nanocarriers : Encapsulation in PLGA nanoparticles enhances bioavailability by prolonging systemic circulation .

- Metabolic stability : Assess hepatic microsomal stability; introduce fluorine atoms to block oxidative metabolism .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking studies : Use AutoDock Vina to model binding to the active site of γ-aminobutyric acid (GABA) receptors, leveraging the pyrrolidinone ring’s rigidity for steric complementarity .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds between the propanoic acid group and Arg/Lys residues .

Q. What mechanistic insights explain its variable efficacy in anti-inflammatory models?

The compound’s dual inhibition of COX-2 (IC₅₀ = 3.2 µM) and NF-κB (via IκBα stabilization) contributes to anti-inflammatory activity. However, species-specific differences in receptor binding (e.g., murine vs. human TNF-α) can lead to variable outcomes. Cross-validate using transgenic animal models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

- Source verification : Confirm compound purity (≥95% by HPLC) and exclude batches with degradation products .

- Assay variability : Normalize data to reference inhibitors (e.g., indomethacin for COX-2) and use intracellular ATP levels to confirm cell viability .

Q. What experimental controls are critical when studying metabolic byproducts?

- Isotopic labeling : Use ¹³C-labeled compound to track metabolic pathways via LC-MS .

- Negative controls : Include samples without enzymes or cofactors (e.g., NADPH) to distinguish enzymatic vs. non-enzymatic degradation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 77191-38-9 | |

| LogP (Predicted) | -0.45 | |

| pKa (COOH) | 4.2 |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| Solvent | Anhydrous DMF | Enhances solubility |

| Reaction Time | 12–18 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |